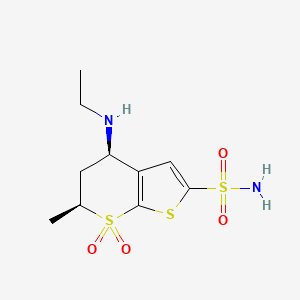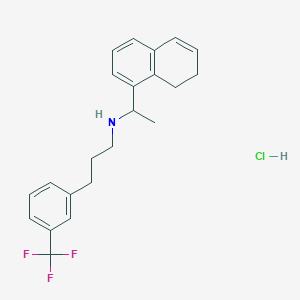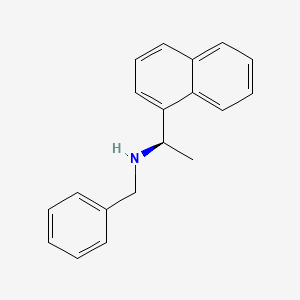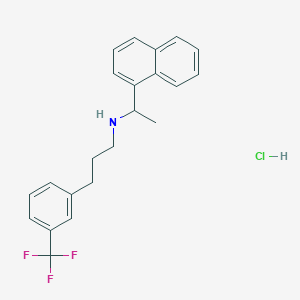
Ethynylestradiol Impurity M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Ethynylestradiol Impurity M involves synthetic routes that typically include the use of various solvents and excipients. One common method is the solid dispersion technique, where the active pharmaceutical ingredient (API) and excipients are solubilized in a solvent, which is then evaporated . Solvents such as ethanol, acetone, dichloromethane, and chloroform are often used in this process . Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main compound .
Análisis De Reacciones Químicas
Ethynylestradiol Impurity M undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, methanol, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of acetonitrile and methanol in a mixture can optimize the recovery of the impurity during extraction .
Aplicaciones Científicas De Investigación
Ethynylestradiol Impurity M has various scientific research applications. In chemistry, it is used to study the stability and degradation of ethynylestradiol in pharmaceutical formulations . In biology and medicine, it is used to understand the pharmacokinetics and pharmacodynamics of synthetic estrogens . The compound is also used in the development of stability-indicating chromatographic procedures to assess the expiration time of drugs in stability studies .
Mecanismo De Acción
The mechanism of action of Ethynylestradiol Impurity M is similar to that of ethynylestradiol. It acts as a synthetic estrogen that decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation . The molecular targets include estrogen receptors, which mediate the compound’s effects on the reproductive system .
Comparación Con Compuestos Similares
Ethynylestradiol Impurity M can be compared with other similar compounds such as 17β-Ethinylestradiol, 19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, and 3-Hydroxyestra-1,3,5(10)-trien-17-one . These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its 2-methyl group, which distinguishes it from other impurities and affects its pharmacological properties .
Propiedades
Número CAS |
1818-11-7 |
|---|---|
Fórmula molecular |
C21H24O2 |
Peso molecular |
308.42 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(8R,9S,13S,14S,17S)-3-cyanato-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)



